

Aldehyde-Free Gigasept Formulations: A Technical Guide for Sensitive Research Applications

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Compound of Interest

Compound Name: *Gigasept*

Cat. No.: *B1199949*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of aldehyde-free **Gigasept®** formulations, designed for the cleaning and disinfection of sensitive and critical instrumentation in research and development settings. The absence of aldehydes in these formulations mitigates the risks of chemical fixation of proteins, material damage, and adverse health effects, making them suitable for use on a wide range of sensitive materials commonly found in research laboratories.

This guide provides a comprehensive overview of the composition, antimicrobial efficacy, and material compatibility of key aldehyde-free **Gigasept®** products. Detailed experimental protocols for the cited efficacy tests are also presented to ensure reproducibility and adherence to standardized methodologies.

Core Formulations and Composition

The aldehyde-free **Gigasept®** portfolio includes several formulations tailored for specific applications. The primary active ingredients are combinations of quaternary ammonium compounds, guanidine derivatives, and phenoxypropanols, which provide a broad spectrum of antimicrobial activity.

Table 1: Composition of Aldehyde-Free **Gigasept®** Formulations

Component	Gigasept® AF Forte	Gigasept® Instru AF	Gigasept® Pearls
Active Ingredients	Dimethyldioctylammonium chloride, Phenoxypropanols, Alkylguanidine acetate, Laurylpropylene diamine	Cocospropylene diamineguanidine diacetate, Phenoxypropanols, Benzalkonium chloride	Sodium percarbonate, Tetraacetythylenediamine (TAED)
Cleaning Agents	Non-ionic surfactants	Non-ionic surfactants	Non-ionic surfactants, Phosphates, Enzymes (Protease, Lipase, Amylase)
Other Components	Perfumes, Corrosion inhibitors	Perfumes, Solubilizers, pH regulators, Corrosion inhibitors, Colourings	Oxygen-based bleach, EDTA, Perfumes

Antimicrobial Efficacy

The antimicrobial efficacy of these formulations is determined through rigorous testing according to European Norms (EN). The data presented below summarizes the required concentrations and contact times to achieve the desired level of disinfection.

Table 2: Microbiological Efficacy of **Gigasept® AF Forte**

Efficacy Against	Standard	Concentration	Contact Time
Bacteria	EN 13727, EN 14561	2%	5 min
Yeasts (C. albicans)	EN 13624, EN 14562	2%	5 min
Mycobacteria (M. terrae)	EN 14348, EN 14563	2%	5 min
Enveloped Viruses (incl. HBV, HCV, HIV)	DVV/RKI	2%	5 min

Table 3: Microbiological Efficacy of **Gigasept® Instru AF**

Efficacy Against	Standard	Concentration	Contact Time
Bacteria	EN 13727, EN 14561	3%	15 min
2%	30 min		
1.5%	60 min		
Yeasts (C. albicans)	EN 13624, EN 14562	3%	15 min
2%	30 min		
1.5%	60 min		
Mycobacteria (M. terrae)	EN 14348, EN 14563	3%	15 min
2%	30 min		
1.5%	60 min		
Enveloped Viruses (incl. HBV, HCV, HIV)	DVV/RKI	1%	10 min
Adenovirus	EN 14476	4%	60 min
Papovavirus (SV40)	DVV/RKI	4%	30 min

Table 4: Microbiological Efficacy of **Gigasept® Pearls**

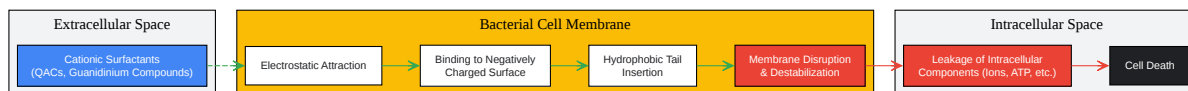
Efficacy Against	Standard	Concentration	Contact Time
Bacteria	EN 13727, EN 14561	2%	5 min
1%	10 min		
Yeasts (<i>C. albicans</i>)	EN 13624, EN 14562	2%	5 min
1%	10 min		
Mycobacteria (<i>M. terrae</i>)	EN 14348, EN 14563	2%	10 min
Enveloped Viruses (incl. HBV, HCV, HIV)	DVV/RKI	2%	10 min
1%	30 min		
Adenovirus	EN 14476	2%	10 min
1%	60 min		
Spores (<i>C. difficile</i>)	EN 17126	1%	5 min

Mechanism of Action: A Multi-pronged Approach

The antimicrobial activity of aldehyde-free **Gigasept®** formulations stems from the synergistic action of their active ingredients, primarily targeting the microbial cell membrane.

Quaternary Ammonium and Guanidinium Compounds

Quaternary ammonium compounds (QACs) and guanidinium-based compounds are cationic surfactants. Their positively charged nitrogen atoms are electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tails of these molecules into the lipid bilayer, leading to a cascade of disruptive events.



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Antimicrobial mechanism of cationic surfactants.

Phenoxypropanols

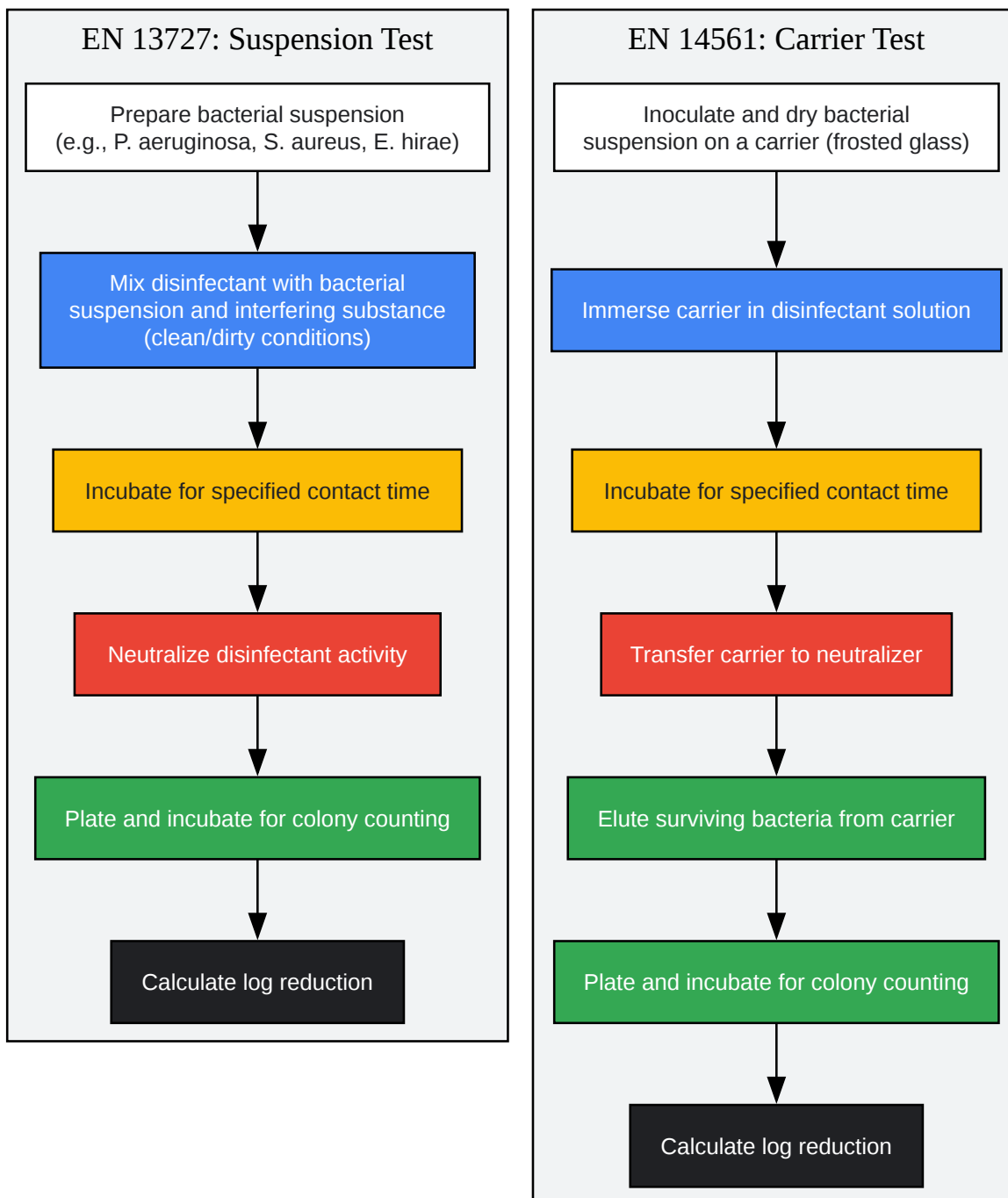
Phenoxypropanols contribute to the antimicrobial efficacy by disrupting the cell membrane's integrity and inhibiting essential enzymatic activity within the microorganism. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of cellular contents.

Experimental Protocols

The following sections outline the methodologies for the key European Norm (EN) standards cited for determining the antimicrobial efficacy of **Gigasept®** formulations.

Bactericidal Activity (EN 13727 & EN 14561)

The evaluation of bactericidal activity is conducted using both a quantitative suspension test (EN 13727) and a quantitative carrier test (EN 14561) to simulate different application scenarios.



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Workflow for bactericidal efficacy testing.

Detailed Methodology for EN 13727 (Suspension Test):

- **Test Organisms:** A standardized suspension of test bacteria (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Enterococcus hirae*) is prepared.
- **Test Conditions:** The disinfectant is diluted to the desired concentration with hard water. An interfering substance (e.g., bovine albumin for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions) is added to simulate the presence of organic soil.
- **Exposure:** The bacterial suspension is mixed with the disinfectant solution and the interfering substance. The mixture is maintained at a specified temperature for the required contact time.
- **Neutralization:** After the contact time, a sample of the mixture is transferred to a validated neutralizer to stop the bactericidal action.
- **Enumeration:** The number of surviving bacteria is determined by plating the neutralized sample onto a suitable agar medium and incubating.
- **Calculation:** The reduction in viable counts is calculated and expressed as a logarithmic reduction. A ≥ 5 log reduction is typically required for a pass.

Detailed Methodology for EN 14561 (Carrier Test):

- **Carrier Preparation:** A standardized suspension of test bacteria is inoculated onto a frosted glass carrier and dried.
- **Exposure:** The carrier with the dried inoculum is immersed in the disinfectant solution for the specified contact time.
- **Neutralization:** The carrier is then transferred to a validated neutralizer.
- **Recovery:** Surviving bacteria are recovered from the carrier surface by vortexing or sonication.
- **Enumeration and Calculation:** The number of viable bacteria is determined by plating, and the log reduction is calculated. A ≥ 5 log reduction is generally required.

Yeasticidal and Fungicidal Activity (EN 13624 & EN 14562)

The protocols for yeasticidal and fungicidal activity testing are analogous to the bactericidal tests, with the primary difference being the use of yeast (*Candida albicans*) or fungal spores (*Aspergillus brasiliensis*) as the test organisms. A ≥ 4 log reduction is typically required for these tests.

Mycobactericidal and Tuberculocidal Activity (EN 14348 & EN 14563)

These tests follow similar suspension and carrier test principles but utilize mycobacteria, such as *Mycobacterium terrae* or *Mycobacterium avium*, which are known for their higher resistance to disinfectants. A ≥ 4 log reduction is generally required.

Virucidal Activity (EN 14476)

This quantitative suspension test evaluates the efficacy of the disinfectant against a range of viruses.

Detailed Methodology for EN 14476:

- **Test Viruses:** Standardized suspensions of test viruses (e.g., Adenovirus, Poliovirus, Murine norovirus for non-enveloped viruses, and Vaccinia virus for enveloped viruses) are used.
- **Test Procedure:** The disinfectant is mixed with the viral suspension and an interfering substance.
- **Incubation:** The mixture is incubated for the specified contact time.
- **Inactivation Stop:** The virucidal activity is stopped, typically by dilution in an ice-cold medium.
- **Titration:** The residual virus infectivity is determined by serial dilutions and inoculation onto susceptible cell cultures.
- **Calculation:** The viral titre reduction is calculated. A ≥ 4 log reduction is required for a pass.

Material Compatibility

Aldehyde-free **Gigasept®** formulations are characterized by their excellent material compatibility, particularly with sensitive materials that can be damaged by aldehyde-based disinfectants.

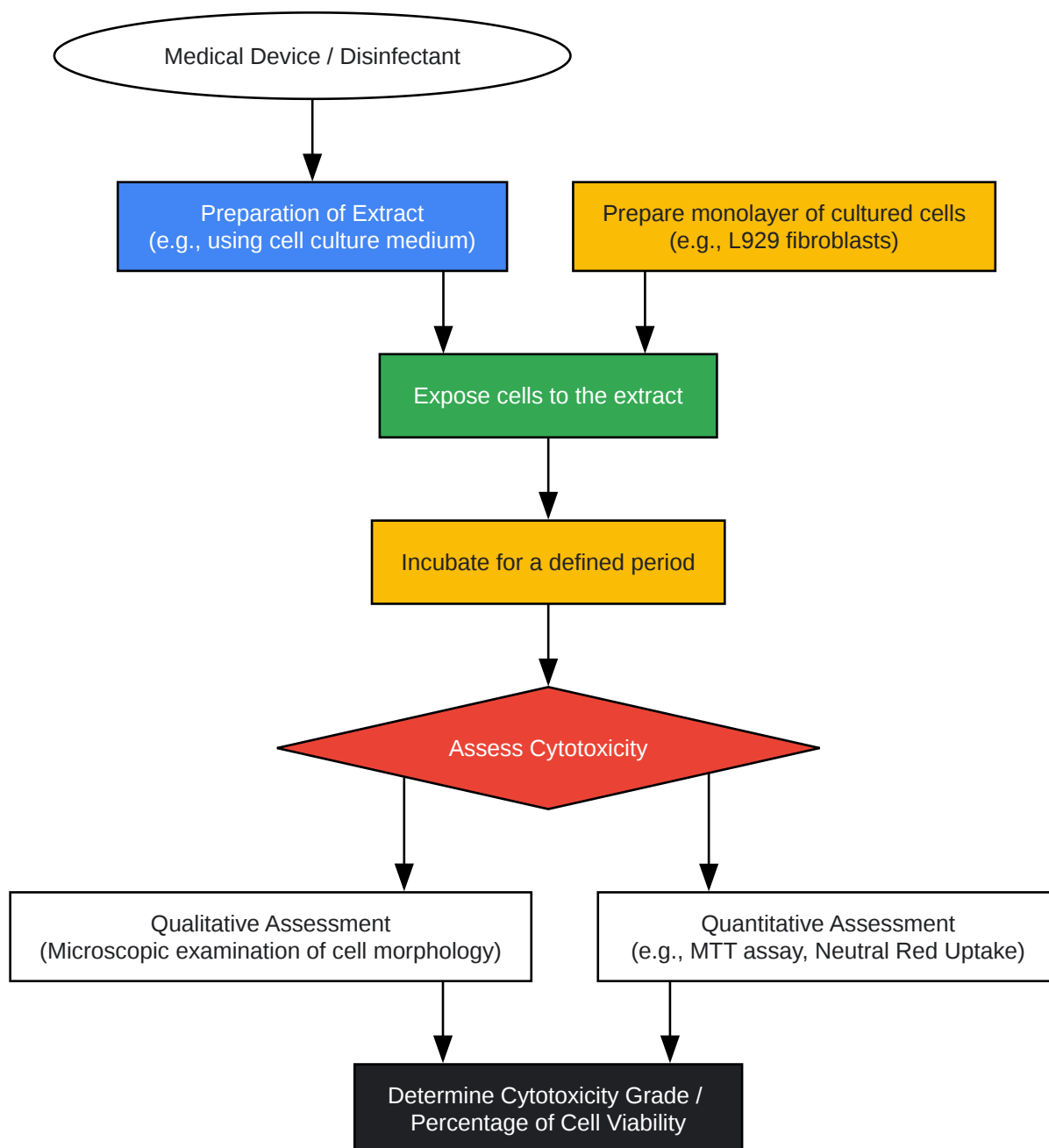
Table 5: General Material Compatibility

Material Category	Compatibility	Examples
Metals	Excellent	Stainless steel, aluminum
Plastics	Excellent	Polycarbonate, polysulfone, acrylic glass, PVC, silicone
Rubber	Excellent	Natural and synthetic rubbers
Glass and Porcelain	Excellent	Laboratory glassware, ceramic surfaces

It is always recommended to follow the instrument manufacturer's reprocessing instructions. For materials not listed, a pre-test on a small, inconspicuous area is advisable.

Cytotoxicity and Biocompatibility

The absence of aldehydes in these formulations is a key factor in their favorable biocompatibility profile. Cytotoxicity testing, typically performed according to ISO 10993-5 (Tests for in vitro cytotoxicity), is a critical component of the biological evaluation of medical device materials and disinfectants.



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ISO 10993-5 cytotoxicity testing workflow.

The in vitro cytotoxicity test involves exposing cultured mammalian cells to the disinfectant or its extracts and evaluating the cellular response. A low cytotoxic potential is indicative of a formulation that is less likely to cause adverse reactions when trace residues may come into contact with tissues.

Conclusion

Aldehyde-free **Gigasept**® formulations offer a reliable and material-compatible solution for the cleaning and disinfection of sensitive instruments and surfaces in research and development environments. Their broad-spectrum antimicrobial efficacy, coupled with a favorable safety profile, makes them a valuable tool in maintaining the integrity of research and protecting personnel. The provided data and experimental protocols serve as a comprehensive resource for the informed selection and application of these advanced disinfectants.

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